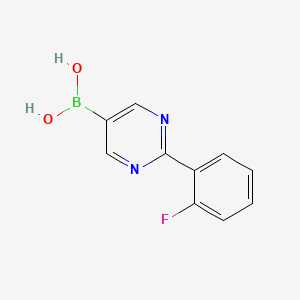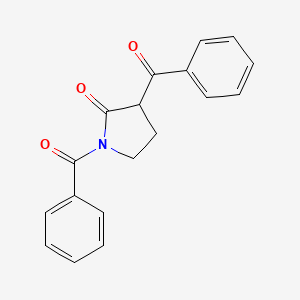
2-Pyrrolidinone, 1,3-dibenzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1,3-dibenzoyl- is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their versatile biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 1,3-dibenzoyl- typically involves the reaction of pyrrolidinone with benzoyl chloride under specific conditions. One common method includes the use of an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for pyrrolidinone derivatives often involve multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, the ultrasound-promoted one-pot synthesis of substituted pyrrolidinones using citric acid as a green additive in an ethanolic solution is a notable method. This approach is environmentally friendly and offers a clean reaction profile with easy work-up procedures .
Analyse Des Réactions Chimiques
2-Pyrrolidinone, 1,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include strong acids or bases, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-alkylated derivatives and various amine compounds .
Applications De Recherche Scientifique
2-Pyrrolidinone, 1,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors contributes to its antidepressant properties .
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone, 1,3-dibenzoyl- can be compared with other pyrrolidinone derivatives such as:
2-Pyrrolidinone: A simpler derivative with similar biological activities but less specificity in its applications.
N-Methylpyrrolidinone: Known for its use as a solvent and in the production of pharmaceuticals.
Pyrrolidinone-5-carboxylic acid: Exhibits different biological activities and is used in various medicinal applications
The uniqueness of 2-Pyrrolidinone, 1,3-dibenzoyl- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .
Propriétés
Numéro CAS |
102222-08-2 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
1,3-dibenzoylpyrrolidin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-3-1-4-8-13)15-11-12-19(18(15)22)17(21)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
FHOOFUWCTRSCPD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
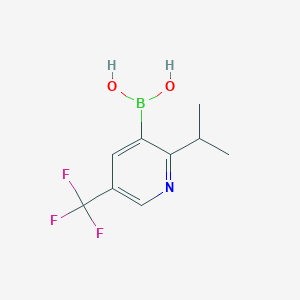
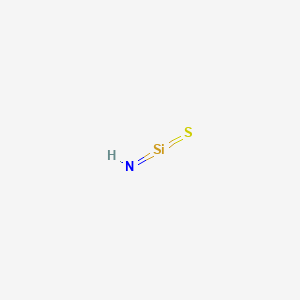

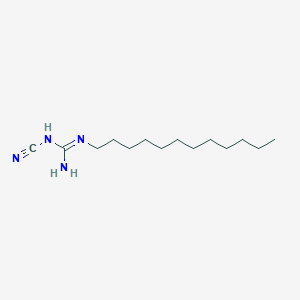
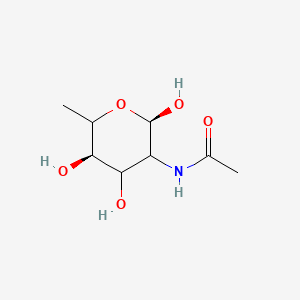
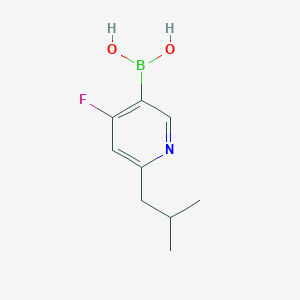

![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

